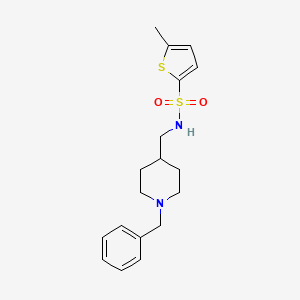
(E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, is a chalcone derivative characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse pharmacological activities and are subjects of interest in various fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, similar compounds with slight variations in their substituents have been synthesized and characterized, providing valuable insights into the chemical behavior and properties of such molecules.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. Paper describes the synthesis of a closely related compound using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol. Similarly, paper reports the synthesis of another derivative using 2,6-dichlorophenyl and 4-methoxyphenyl components. These methods suggest that the synthesis of the compound would likely follow a comparable procedure, utilizing 3,5-dimethoxyacetophenone and 2-methoxybenzaldehyde as starting materials.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction, as seen in papers , , and . These studies reveal that such compounds typically crystallize in various space groups with distinct unit cell parameters. The molecular geometry obtained from X-ray diffraction studies is usually in good agreement with computed values from density functional theory (DFT) calculations.
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, serve as Michael acceptors, and undergo further functionalization. The papers provided do not detail specific reactions for the compounds studied, but the structural similarities suggest that the compound of interest would exhibit comparable reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of methoxy groups, as seen in the compounds studied in papers , , and , can affect the electron distribution within the molecule, influencing properties such as hyperpolarizability, as reported in paper . The HOMO-LUMO gap is a critical parameter indicating the chemical reactivity and stability of the molecule, with a smaller gap suggesting higher reactivity and lower stability. The antimicrobial activity, as seen in paper , is another important property, indicating potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one and its derivatives are extensively studied in the field of organic chemistry, particularly in the synthesis and structural analysis of complex organic compounds. Research includes the synthesis of chalcone derivatives, which exhibit varied biological activities, including antioxidant properties. For instance, 2'-aminochalcone derivatives have been synthesized and characterized to assess their antioxidant activity, demonstrating the compound's relevance in the study of potential therapeutic agents (Sulpizio et al., 2016). Additionally, crystal structure analysis of similar compounds provides insights into their molecular geometry and interactions, further contributing to the understanding of their chemical properties and potential applications (Gomes et al., 2020).
Photophysical Studies
Photophysical studies of substituted diarylethenes, including compounds structurally similar to (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, reveal their absorption and fluorescence properties. These studies are crucial for understanding the electronic properties of such compounds and their potential applications in materials science and photonics. The solvent polarity-dependent dual fluorescence of certain derivatives indicates their use in sensing and molecular electronics applications (Singh & Kanvah, 2001).
Enantioselective Synthesis
The enantioselective synthesis of catechin diastereomers from similar compounds showcases the importance of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in the field of asymmetric synthesis and natural product chemistry. This research contributes to the development of methods for producing enantiomerically pure compounds, which are vital in pharmaceuticals and biologically active substances (Rensburg et al., 1997).
Biological Applications
While the focus is on the scientific research applications of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, it's worth noting that structurally related compounds have been explored for their biological activities. For example, studies on the polyoxyphenols of western red cedar have led to the isolation of compounds with similar structural motifs, which have been characterized for their potential biological activities (Gardner et al., 1959).
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-10-13(11-15(12-14)21-2)8-9-17(19)16-6-4-5-7-18(16)22-3/h4-12H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFOQEQVYUWQBQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Q & A
Q1: What is the mechanism of action of (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in cancer cells?
A1: (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one induces selective cell death in cancer cells, including cisplatin-resistant cancer cells, through a multi-step process:
- Glutathione Depletion: The compound depletes cellular glutathione (GSH), an important antioxidant that protects cells from damage. []
- Reactive Oxygen Species Accumulation: This depletion leads to a significant accumulation of reactive oxygen species (ROS) within the cancer cells. []
- Unfolded Protein Response Activation: The elevated ROS levels trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER), a cellular stress response pathway. [, ]
- Apoptosis Induction: The UPR activation, mediated by ROS, ultimately leads to caspase-dependent apoptosis, a form of programmed cell death, in the cancer cells. []
Q2: Why does (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one show selectivity towards cancer cells?
A: While the exact mechanism of selectivity is still being investigated, research suggests that (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one preferentially targets cancer cells due to their inherently higher ROS levels and dependence on GSH for survival compared to normal cells. [] This difference in redox balance makes cancer cells more susceptible to the compound's effects on ROS generation and subsequent UPR activation.
Q3: Has (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one shown efficacy in overcoming drug resistance in cancer?
A: Yes, studies have demonstrated that (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can overcome cisplatin resistance in certain cancer cell lines. [, ] For example, in head and neck cancer cells with acquired cisplatin resistance, the compound significantly enhanced the cytotoxic effects of cisplatin, leading to increased cell death. [] This suggests its potential as a therapeutic agent to combat drug resistance in cancer treatment.
Q4: What is the structural characterization of (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one?
A: (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative. [] Its structural features include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)


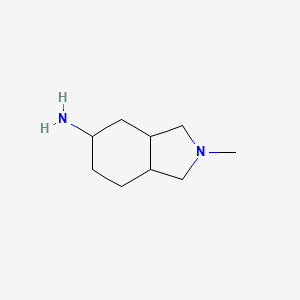
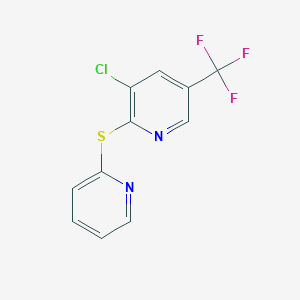

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
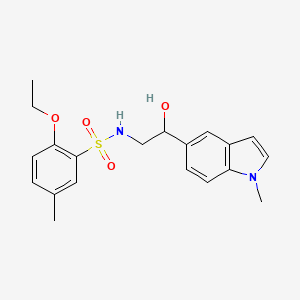
![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)
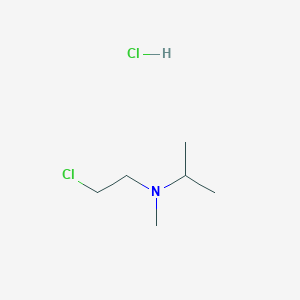

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
